Cas no 1183521-81-4 (Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-)
![Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- structure](https://ja.kuujia.com/scimg/cas/1183521-81-4x500.png)
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one
- 1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
- Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-
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- インチ: 1S/C11H13BrOS/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3
- InChIKey: KAQZYCZXJUOUHM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(CSC(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 42.4
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394586-0.05g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 0.05g |
$468.0 | 2025-03-16 | |
Enamine | EN300-394586-1.0g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 1.0g |
$557.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360615-1g |
1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one |
1183521-81-4 | 98% | 1g |
¥6132.00 | 2024-08-09 | |
Enamine | EN300-394586-0.1g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 0.1g |
$490.0 | 2025-03-16 | |
Enamine | EN300-394586-5.0g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 5.0g |
$1614.0 | 2025-03-16 | |
Enamine | EN300-394586-0.25g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 0.25g |
$513.0 | 2025-03-16 | |
Enamine | EN300-394586-2.5g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 2.5g |
$1089.0 | 2025-03-16 | |
Enamine | EN300-394586-10.0g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 10.0g |
$2393.0 | 2025-03-16 | |
Enamine | EN300-394586-0.5g |
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183521-81-4 | 95.0% | 0.5g |
$535.0 | 2025-03-16 |
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-に関する追加情報
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- (CAS No. 1183521-81-4): A Comprehensive Overview
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-, identified by its CAS number 1183521-81-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic biology. The unique combination of a brominated phenyl group and a thioether moiety attached to an acetone backbone imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more intricate molecules.
The molecular structure of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- consists of a central ketone group flanked by these two functional groups. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds. Additionally, the thioether group introduces a sulfur atom that can participate in nucleophilic substitution reactions, further expanding the synthetic utility of this compound.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- serve as crucial building blocks in the synthesis of such agents. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes implicated in various diseases. The bromine substituent facilitates the introduction of diverse pharmacophores through palladium-catalyzed reactions, allowing chemists to fine-tune the properties of the final product.
The pharmaceutical industry has shown particular interest in leveraging the reactivity of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- for the development of small molecule drugs. Researchers have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds for further optimization. The structural features of this molecule make it an excellent candidate for generating analogs with varying biological activities. By systematically modifying the substituents on the phenyl ring or the thioether group, scientists can explore a wide spectrum of pharmacological effects.
Moreover, advancements in computational chemistry have enabled more efficient virtual screening methods for identifying promising candidates from large compound databases. The use of molecular modeling techniques allows researchers to predict the binding affinity of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- and its derivatives to target proteins. This high-throughput virtual screening complements traditional experimental approaches and accelerates the drug discovery process. Several studies have highlighted the effectiveness of this strategy in identifying novel therapeutic entities.
The synthetic methodologies for preparing Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- have also seen significant advancements. Modern synthetic routes often involve multi-step sequences that highlight the versatility of this intermediate. For example, one common approach involves reacting 2-bromoiodobenzene with isobutane thiol followed by condensation with acetone under acidic conditions. These reactions are typically performed under mild conditions and yield high purity products suitable for further functionalization.
In conclusion, Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- (CAS No. 1183521-81-4) is a versatile compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structural features make it an invaluable tool for constructing complex molecules with potential therapeutic benefits. As research continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in the chemical community.
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